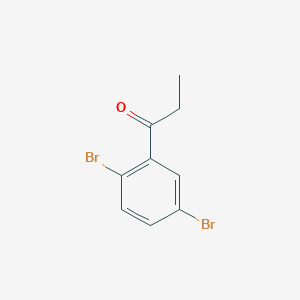

1-(2,5-Dibromophenyl)propan-1-one

Description

1-(2,5-Dibromophenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one group attached to a 2,5-dibrominated benzene ring. Bromine’s electron-withdrawing nature enhances the electrophilicity of the carbonyl group, making it a candidate for nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C9H8Br2O |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

1-(2,5-dibromophenyl)propan-1-one |

InChI |

InChI=1S/C9H8Br2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |

InChI Key |

BDMKNCCZDVJUOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)propan-1-one

- Structural Differences : Methyl groups replace bromine atoms at the 2- and 5-positions.

- Physicochemical Properties :

- Molecular Weight : Lower (methyl groups reduce molecular weight vs. bromine).

- Polarity : Less polar due to electron-donating methyl groups.

- Reactivity : Reduced electrophilicity at the carbonyl group compared to the brominated analog.

- Applications : Likely used in fragrance or pharmaceutical intermediates (methyl groups enhance lipophilicity) .

| Property | 1-(2,5-Dibromophenyl)propan-1-one | 1-(2,5-Dimethylphenyl)propan-1-one |

|---|---|---|

| Molecular Formula | C₉H₈Br₂O | C₁₀H₁₂O |

| Substituent Effects | Electron-withdrawing (Br) | Electron-donating (CH₃) |

| Reactivity | Higher electrophilicity | Lower electrophilicity |

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one

- Structural Differences : Contains a pyrrolidine ring and a 4-methylphenyl group.

- Physicochemical Properties :

- Polarity : Increased due to the basic pyrrolidine nitrogen.

- Lipophilicity : Moderate (methyl and pyrrolidine balance polarity).

- Applications: Psychoactive cathinone derivative (e.g., stimulant effects). The brominated analog lacks a pyrrolidine group, likely reducing CNS activity .

| Property | This compound | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one |

|---|---|---|

| Functional Groups | Brominated aryl, ketone | Methylaryl, ketone, pyrrolidine |

| Bioactivity | Likely non-psychoactive | Psychoactive (stimulant) |

| Solubility | Lower in polar solvents | Higher in polar solvents (due to amine) |

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

- Structural Differences : Hydroxy and methoxy groups at positions 4 and 3.

- Physicochemical Properties: Acidity: Phenolic -OH increases acidity (pKa ~10). Solubility: Higher in water due to hydrogen bonding.

- Applications: Potential antioxidant or pharmaceutical precursor (contrasting with brominated compound’s role in synthesis) .

| Property | This compound | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one |

|---|---|---|

| Substituents | Br (electron-withdrawing) | -OH, -OCH₃ (electron-donating) |

| Solubility in Water | Low | Moderate to high |

| Reactivity | Electrophilic aromatic substitution | Oxidation-prone (phenolic group) |

1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone)

- Structural Differences : Cyclohexenyl ring with methyl and isopropyl groups.

- Physicochemical Properties: Rigidity: Conformational flexibility reduced by cyclohexene ring. Volatility: Higher due to non-aromatic structure.

- Applications : Fragrance industry (neroli-like aroma vs. brominated compound’s synthetic utility) .

| Property | This compound | Nerone |

|---|---|---|

| Ring System | Aromatic (benzene) | Non-aromatic (cyclohexene) |

| Volatility | Low | High |

| Application Focus | Chemical synthesis | Fragrances |

Key Research Findings

- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, making this compound suitable for Suzuki-Miyaura couplings or Grignard reactions .

- Biological Activity : Unlike pyrrolidine-containing analogs, bromination likely negates psychoactive properties, redirecting use to industrial synthesis .

- Solubility Trends : Bromine increases lipophilicity, reducing aqueous solubility compared to hydroxy/methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.